molecular formula C15H12BrIN2O2 B11120553 N'-[(E)-(3-bromophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

Cat. No.: B11120553
M. Wt: 459.08 g/mol
InChI Key: RASRIYLXXTVKTA-GIJQJNRQSA-N
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Description

N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromine and iodine atoms attached to a phenyl ring and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 4-iodophenoxyacetic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new halogenated derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties. These halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12BrIN2O2

Molecular Weight

459.08 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C15H12BrIN2O2/c16-12-3-1-2-11(8-12)9-18-19-15(20)10-21-14-6-4-13(17)5-7-14/h1-9H,10H2,(H,19,20)/b18-9+

InChI Key

RASRIYLXXTVKTA-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)I

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)I

Origin of Product

United States

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